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molecular formula C14H17ClN2O2 B8413015 (3-Hydrazinonaphthalen-1-yl)-acetic acid ethyl ester hydrochloride

(3-Hydrazinonaphthalen-1-yl)-acetic acid ethyl ester hydrochloride

Cat. No. B8413015
M. Wt: 280.75 g/mol
InChI Key: MFIHAOPMHSMRGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08163756B2

Procedure details

To a mixture of (3-aminonaphthalen-1-yl)acetic acid ethyl ester (2.7 g, 11.8 mmol) in conc. HCl (20 mL) was added an aqueous solution of NaNO2 (0.9 g, 13 mmol) dropwise at 0-5° C. The resulting mixture was stirred at 0° C. for 30 min and then treated with a solution of SnCl2.2H2O (5.9 g, 26.2 mmol) in conc. HCl at such a rate that the reaction temperature never rose above 5° C. After the addition was completed, the mixture was stirred for another 2 h at RT. The precipitate was collected by filtration and washed with ethyl ether to afford (3-hydrazinonaphthalen-1-yl)-acetic acid ethyl ester hydrochloride as a brown solid (2.3 g, 80% yield).
Quantity
2.7 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0.9 g
Type
reactant
Reaction Step Two
Quantity
5.9 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([NH2:16])[CH:7]=1)[CH3:2].[N:18]([O-])=O.[Na+].O.O.[Cl:24][Sn]Cl>Cl>[ClH:24].[CH2:1]([O:3][C:4](=[O:17])[CH2:5][C:6]1[C:15]2[C:10](=[CH:11][CH:12]=[CH:13][CH:14]=2)[CH:9]=[C:8]([NH:16][NH2:18])[CH:7]=1)[CH3:2] |f:1.2,3.4.5,7.8|

Inputs

Step One
Name
Quantity
2.7 g
Type
reactant
Smiles
C(C)OC(CC1=CC(=CC2=CC=CC=C12)N)=O
Name
Quantity
20 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
0.9 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
5.9 g
Type
reactant
Smiles
O.O.Cl[Sn]Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 0° C. for 30 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
STIRRING
Type
STIRRING
Details
the mixture was stirred for another 2 h at RT
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The precipitate was collected by filtration
WASH
Type
WASH
Details
washed with ethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
Cl.C(C)OC(CC1=CC(=CC2=CC=CC=C12)NN)=O
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 69.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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